molecular formula C11H7NO4 B12153532 Quinoline-4,8-dicarboxylic acid

Quinoline-4,8-dicarboxylic acid

Katalognummer: B12153532
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: GGYXVKIQINJBMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHEMHERE CHEM118583 is a chemical compound developed by HongKong Chemhere Co, Ltd It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

The synthesis of CHEMHERE CHEM118583 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, the general approach includes:

    Synthetic Routes: The compound is typically synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.

    Reaction Conditions: The reactions are carried out under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: Industrial production of CHEMHERE CHEM118583 involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality in the final product.

Analyse Chemischer Reaktionen

CHEMHERE CHEM118583 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others using appropriate reagents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as catalysts, solvents, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

CHEMHERE CHEM118583 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in industrial processes for the production of various products.

Wirkmechanismus

The mechanism of action of CHEMHERE CHEM118583 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with specific enzymes or receptors.

Eigenschaften

Molekularformel

C11H7NO4

Molekulargewicht

217.18 g/mol

IUPAC-Name

quinoline-4,8-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-4-5-12-9-6(7)2-1-3-8(9)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI-Schlüssel

GGYXVKIQINJBMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.